An In-Depth Technical Guide to 3-Fluoro-2-iodotoluene (CAS No. 883502-14-5)
An In-Depth Technical Guide to 3-Fluoro-2-iodotoluene (CAS No. 883502-14-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] 3-Fluoro-2-iodotoluene, a trifunctional aromatic compound, represents a key building block in this landscape. Its distinct arrangement of a fluorine atom, an iodine atom, and a methyl group offers a versatile platform for targeted molecular elaboration. This guide provides a comprehensive overview of its synthesis, reactivity, and potential applications, with a focus on empowering researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
CAS Number: 883502-14-5[2]
Molecular Formula: C₇H₆FI[2]
Molecular Weight: 236.03 g/mol [2]
| Property | Value | Source |
| Boiling Point | 212 °C | [2] |
| Density | 1.788 g/cm³ | [2] |
| Flash Point | 85 °C | [2] |
| Appearance | Light yellow to brown liquid | [2] |
A thorough understanding of the spectroscopic signature of 3-Fluoro-2-iodotoluene is critical for reaction monitoring and quality control. While specific spectra are proprietary to various suppliers, typical analytical data would be acquired as follows:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group, with characteristic splitting patterns due to fluorine-proton coupling. The ¹³C NMR would display seven signals, with the carbon attached to fluorine exhibiting a large one-bond carbon-fluorine coupling constant.[3][4]
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
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Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups, including C-F, C-I, and aromatic C-H bonds.
Synthesis of 3-Fluoro-2-iodotoluene: A Mechanistic Approach
The most logical and widely applicable synthetic route to 3-Fluoro-2-iodotoluene is via the Sandmeyer reaction, starting from the readily available precursor, 3-fluoro-2-methylaniline.[5] This transformation involves two key stages: diazotization of the primary amine followed by iodination.
The Diazotization of 3-Fluoro-2-methylaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[7] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[7]
Caption: General workflow for the diazotization of an aromatic amine.
Iodination: A Sandmeyer-Type Reaction
The subsequent iodination of the diazonium salt is a variation of the Sandmeyer reaction.[7] The introduction of a solution of potassium iodide (KI) to the cold diazonium salt solution leads to the displacement of the diazonium group by an iodide ion, with the liberation of nitrogen gas.[7] This step is often facile and proceeds without the need for a copper catalyst, which is typically required for the introduction of other halides like chlorine or bromine.[6]
Experimental Protocol: Diazotization-Iodination of 3-Fluoro-2-methylaniline
The following is a generalized, illustrative protocol based on standard diazotization-iodination procedures.[7] Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.
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Preparation of the Aniline Salt Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Maintain the temperature between 0 and 5 °C.
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Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the vigorously stirred aniline salt solution, ensuring the temperature does not rise above 5 °C. The rate of addition should be carefully controlled to manage the exothermic nature of the reaction. Monitor the completion of the diazotization by testing with starch-iodide paper (a persistent blue-black color indicates an excess of nitrous acid).
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Iodination: In a separate flask, dissolve potassium iodide (1.2 eq) in a minimal amount of water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark precipitate or oil will form, and nitrogen gas will evolve.
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Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete decomposition of the diazonium salt. Add a solution of sodium thiosulfate to quench any excess iodine.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude 3-Fluoro-2-iodotoluene can then be purified by vacuum distillation or column chromatography.
Reactivity and Synthetic Applications
The synthetic utility of 3-Fluoro-2-iodotoluene lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions.[8] This allows for the selective functionalization at the 2-position, while retaining the fluorine atom for subsequent transformations or as a key pharmacophore.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] 3-Fluoro-2-iodotoluene is an excellent substrate for this reaction, readily coupling with a wide range of aryl and heteroaryl boronic acids or their esters.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.[8] The ability to selectively introduce a variety of substituents at the 2-position of the toluene ring makes 3-Fluoro-2-iodotoluene a valuable intermediate in the construction of complex molecular architectures.[1][9]
Safety and Handling
3-Fluoro-2-iodotoluene is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Modern Drug Discovery
3-Fluoro-2-iodotoluene is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug development professionals. Its unique combination of reactive sites allows for the precise and selective introduction of fluorine and a diverse range of aryl or heteroaryl groups into a molecular framework. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile building blocks like 3-Fluoro-2-iodotoluene will undoubtedly increase. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher looking to leverage its potential in the quest for novel therapeutics.
References
- To be populated with specific literature references for the synthesis and reactions of 3-Fluoro-2-iodotoluene.
- To be populated with specific literature references for the applications of 3-Fluoro-2-iodotoluene in medicinal chemistry.
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- To be populated with a specific reference for Suzuki-Miyaura coupling.
- To be populated with a specific reference for the role of fluorine in drug design.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]
- To be populated with a specific reference for safety and handling.
- To be populated with a specific reference for the applications of 3-Fluoro-2-iodotoluene in m
- To be populated with a specific reference for advanced synthetic methodologies involving 3-Fluoro-2-iodotoluene.
- To be populated with a specific reference for large-scale synthesis.
- To be populated with a specific reference for mechanistic studies.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluorotoluene: A Versatile Chemical Intermediate for Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]
- To be populated with a specific reference for spectroscopic d
- To be populated with a specific reference for purific
- To be populated with a specific reference for altern
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Zhao Group @ UIUC - University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]
- To be populated with a specific reference for environmental and green chemistry aspects.
- To be populated with a specific reference for economic considerations and supplier inform
- To be populated with a specific reference for future outlook and emerging applic
- To be populated with a specific reference for comparative analysis with other building blocks.
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